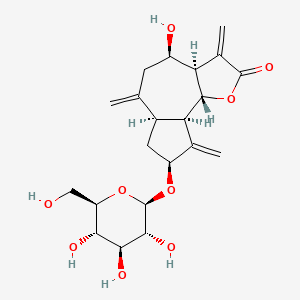

8-Epicrepiside E

Description

Properties

IUPAC Name |

(3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)20(27)30-19(15)14-8(2)12(5-10(7)14)28-21-18(26)17(25)16(24)13(6-22)29-21/h10-19,21-26H,1-6H2/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFZJASXPNFCQW-CEJIZLNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Epicrepiside E: A Technical Overview for Researchers

COMPOUND AT A GLANCE

| Property | Value | Source |

| Chemical Formula | C21H28O9 | N/A |

| Molecular Weight | 424.4 g/mol | N/A |

| Compound Type | Sesquiterpenoid Lactone | N/A |

| Natural Sources | Chamaecrista mimosoides, Euryale ferox, Leonurus cardiaca, Viola tricolor, Crepis species | N/A |

| Known Activities | Anti-inflammatory, Cytotoxic (potential) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Introduction

8-Epicrepiside E is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This document provides a technical guide for researchers and drug development professionals, summarizing the current, albeit limited, knowledge on this compound and outlining experimental approaches for its study. Due to the sparse direct research on this specific compound, this guide also draws upon data from closely related sesquiterpenoid lactones and compounds isolated from Crepis species, the genus from which compounds like crepiside E were identified.

Chemical Structure and Properties

Biological Activities

Direct studies on the biological activities of this compound are not extensively reported in publicly accessible literature. However, based on the activities of other sesquiterpenoid lactones isolated from Crepis species and related compounds, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Sesquiterpenoid lactones are well-documented for their anti-inflammatory effects. For instance, a study on compounds from Crepis napifera demonstrated the potential of sesquiterpenes to inhibit nitric oxide (NO) production in RAW264.7 cells, a common in vitro model for inflammation. One of the isolated compounds exhibited an IC50 value of 24.97 μM, comparable to the positive control, minocycline (IC50 = 31.54 μM)[1]. It is plausible that this compound possesses similar activity.

Cytotoxic Activity

Many sesquiterpenoid lactones have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not available, related compounds have shown activity. For example, various sesquiterpenes from Crepis sancta have been reported to have cytotoxic effects against L5178Y mouse lymphoma cells[2].

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on standard techniques used for natural product chemistry and pharmacology.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from a plant source like Crepis species is presented below.

Methodology:

-

Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoid lactones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (HPLC): The combined fractions are further purified by preparative HPLC on a C18 column to yield the pure this compound.

Structure Elucidation by NMR Spectroscopy

The structure of the isolated compound is determined using a combination of 1D and 2D NMR spectroscopic techniques.

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

Sample Preparation: The purified compound is dissolved in a deuterated solvent such as CDCl₃ or CD₃OD.

Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for 48 or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways

Sesquiterpenoid lactones are known to modulate various signaling pathways involved in inflammation and cancer. Key pathways that this compound may affect include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of the inflammatory response. Many sesquiterpenoid lactones inhibit the activation of NF-κB.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Plays a crucial role in cell survival and proliferation.

The following diagram illustrates the potential points of intervention for a sesquiterpenoid lactone within these pathways.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation, particularly in the areas of anti-inflammatory and anticancer drug discovery. The current body of knowledge is limited, and significant research is required to fully characterize its biological activities and mechanism of action. Future studies should focus on:

-

The definitive isolation and complete NMR-based structure elucidation of this compound.

-

Comprehensive in vitro screening to determine its IC50 values against a panel of inflammatory markers and cancer cell lines.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies to evaluate its efficacy and safety in animal models of inflammation and cancer.

This technical guide provides a foundational framework for researchers to initiate and advance the study of this potentially valuable natural compound.

References

An In-depth Technical Guide to 8-Epicrepiside E

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epicrepiside E is a sesquiterpenoid lactone with a complex chemical structure. This document provides a comprehensive overview of its chemical properties, including its precise molecular structure and stereochemistry. While detailed biological activity and mechanistic studies on this compound are not extensively available in publicly accessible literature, this guide lays the foundational chemical information necessary for researchers initiating studies on this compound.

Chemical Structure and Properties

This compound is a natural product with the molecular formula C₂₁H₂₈O₉ and a molecular weight of 424.44 g/mol .[1] Its systematic IUPAC name is (3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2(3H)-one. The structure is characterized by a complex fused ring system and a glycosidic linkage to a monosaccharide moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| PubChem CID | 21636138 | PubChem |

| CAS Number | 93395-30-3 | Vendor Information |

| Molecular Formula | C₂₁H₂₈O₉ | [1] |

| Molecular Weight | 424.44 g/mol | [1] |

| IUPAC Name | (3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2(3H)-one | PubChem |

2D and 3D Chemical Structure

The chemical structure of this compound, including its stereochemistry, is crucial for understanding its potential biological interactions.

Biological Activity and Signaling Pathways (To Be Determined)

As of the date of this document, there is a notable lack of publicly available scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. While many sesquiterpenoid lactones exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, specific data for this compound is not available.

Future research is required to elucidate the pharmacological profile of this compound. A logical workflow for such an investigation is proposed below.

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols (Hypothetical)

Given the absence of specific experimental data for this compound, this section provides detailed, generalized protocols for key experiments that would be essential for its initial biological characterization.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

-

Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

Conclusion and Future Directions

This compound presents an intriguing chemical scaffold that warrants further investigation. The immediate priority for future research is to conduct comprehensive biological screening to identify any potential therapeutic activities. The logical progression of this research is outlined below.

Caption: A roadmap for the future research and development of this compound.

This technical guide provides the foundational chemical knowledge of this compound. It is intended to serve as a starting point for researchers to design and execute studies aimed at unlocking the potential therapeutic value of this complex natural product. The provided hypothetical protocols and workflows offer a structured approach to this endeavor.

References

Unveiling 8-Epicrepiside E: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpene lactone 8-Epicrepiside E, a natural compound of interest for its potential biological activities. This document details its natural origin, comprehensive experimental protocols for its extraction and purification, and a summary of its key chemical data.

Natural Source

This compound is a guaianolide sesquiterpene glycoside that has been isolated from the roots of Crepis pyrenaica (L.) Greuter , a plant belonging to the Asteraceae family. The genus Crepis, commonly known as hawksbeard, is a rich source of various sesquiterpene lactones, with numerous compounds having been identified from different species within the genus.

Physicochemical Properties

Below is a summary of the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₉ |

| Molecular Weight | 424.44 g/mol |

| Class | Sesquiterpene Lactone (Guaianolide Glycoside) |

| Solubility | Soluble in methanol. |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from Crepis pyrenaica.

Plant Material and Extraction

Plant Material: The roots of Crepis pyrenaica are collected and air-dried.

Extraction Protocol:

-

The dried and powdered root material is exhaustively extracted with ethanol or methanol at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate, to fractionate the components.

graph TD {

rankdir=TB;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853"];

}

Figure 2: Relationship of this compound to the known activities of related compounds.

This guide serves as a foundational resource for researchers interested in the natural product this compound. For more detailed information, it is recommended to consult the primary scientific literature on the phytochemistry of Crepis pyrenaica.

Unveiling 8-Epicrepiside E: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of 8-Epicrepiside E, a sesquiterpene glycoside. The following sections detail the experimental protocols for its extraction and purification, present its characteristic spectroscopic data, and illustrate the general workflow employed in its isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source Material

This compound was first isolated from the methanolic extract of the roots of Crepis hodoensis. This discovery was part of a broader phytochemical investigation into the constituents of plants belonging to the Asteraceae family, which are known to be rich sources of bioactive sesquiterpenoids.

Experimental Protocols

The isolation of this compound involves a multi-step process combining solvent extraction and various chromatographic techniques. The general methodology is outlined below.

Plant Material and Extraction

Dried and powdered roots of Crepis hodoensis are subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and n-butanol. This step serves to fractionate the crude extract based on the polarity of its constituents. Saponins, including this compound, are typically enriched in the n-butanol fraction.

Chromatographic Purification

The n-butanol soluble fraction, containing a complex mixture of compounds, is further purified using a combination of column chromatography techniques.

-

Initial Column Chromatography: The butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative reverse-phase HPLC for final purification. A typical mobile phase for this separation would be a gradient of methanol and water.

The isolation process is guided by spectroscopic analysis of the collected fractions to identify those containing the target compound.

Data Presentation

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including ¹H-NMR and ¹³C-NMR. The chemical shifts are crucial for the definitive identification of the molecule.

Table 1: ¹³C-NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δc) in C₅D₅N |

| Aglycone | |

| 1 | 42.5 |

| 2 | 26.9 |

| 3 | 88.9 |

| 4 | 149.8 |

| 5 | 51.2 |

| 6 | 77.1 |

| 7 | 56.4 |

| 8 | 78.1 |

| 9 | 46.3 |

| 10 | 141.2 |

| 11 | 141.2 |

| 12 | 169.8 |

| 13 | 120.2 |

| 14 | 19.1 |

| 15 | 110.1 |

| Glucose | |

| 1' | 103.4 |

| 2' | 75.3 |

| 3' | 78.6 |

| 4' | 71.7 |

| 5' | 78.0 |

| 6' | 62.8 |

Table 2: ¹H-NMR Spectroscopic Data for this compound

| Proton No. | Chemical Shift (δH) in C₅D₅N (J in Hz) |

| Aglycone | |

| 1 | 3.28 (dd, 10.0, 10.0) |

| 2α | 2.15 (m) |

| 2β | 1.95 (m) |

| 3 | 4.38 (br d, 8.0) |

| 5 | 3.51 (br d, 10.0) |

| 6 | 5.23 (d, 2.0) |

| 8 | 4.65 (d, 9.0) |

| 9α | 2.65 (m) |

| 9β | 2.30 (m) |

| 13a | 6.28 (d, 3.0) |

| 13b | 5.51 (d, 3.0) |

| 14 | 1.23 (d, 7.0) |

| 15a | 5.18 (s) |

| 15b | 5.03 (s) |

| Glucose | |

| 1' | 4.95 (d, 8.0) |

| 2' | 4.10 (dd, 8.0, 8.0) |

| 3' | 4.28 (dd, 8.0, 8.0) |

| 4' | 4.31 (dd, 8.0, 8.0) |

| 5' | 3.95 (m) |

| 6'a | 4.55 (dd, 11.0, 2.0) |

| 6'b | 4.40 (dd, 11.0, 5.0) |

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

As the primary literature does not specify a particular signaling pathway for this compound at the time of its discovery, a diagram for a signaling pathway is not applicable. The provided workflow diagram illustrates the logical progression of the isolation process.

8-Epicrepiside E: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available scientific literature specifically detailing the biological activities, quantitative data, or experimental protocols for the compound "8-Epicrepiside E". The following guide is a comprehensive overview based on the known biological activities and mechanisms of the broader class of compounds to which it belongs: iridoid glycosides and crepisides. This document aims to provide a foundational understanding and a framework for future research on this compound.

Introduction to Iridoid Glycosides and Crepisides

Iridoids are a class of monoterpenoids characterized by a cyclopentane ring and are typically found in plants as glycosides.[1] These compounds play a role in defending plants against herbivores and pathogens.[2][3][4] The genus Crepis, commonly known as hawksbeard, is a source of various secondary metabolites, including sesquiterpenes and flavonoids.[5] Within this genus, several crepisides, including crepiside E, have been identified.[5] While the specific stereochemistry of this compound suggests it is an isomer of crepiside E, its unique biological profile remains to be elucidated.

Iridoid glycosides have garnered significant interest in the scientific community for their diverse pharmacological properties, particularly their potential as anti-cancer agents.[2][3][4]

Biological Activities of Iridoid Glycosides: A Potential Framework for this compound

Research on various iridoid glycosides has revealed their potential to inhibit cancer growth and metastasis through several mechanisms.[2][3][4] These findings provide a strong basis for investigating the therapeutic potential of this compound.

Anti-Proliferative and Pro-Apoptotic Effects

Iridoid glycosides have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death).[2][3][4] This is often achieved by modulating the expression of key regulatory proteins involved in these processes. Furthermore, some studies indicate that the hydrolyzed forms of iridoid glycosides may exhibit enhanced cytotoxic effects on tumor cells.[1]

Inhibition of Cancer Cell Migration and Invasion

A crucial aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Iridoid glycosides can suppress the expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, thereby impeding cancer cell invasion.[2][3]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Iridoid glycosides have been found to inhibit angiogenesis by regulating the expression of pro-angiogenic factors such as vascular endothelial growth factors (VEGFs).[2][3][4]

Potential Signaling Pathways Modulated by Iridoid Glycosides

The anti-cancer effects of iridoid glycosides are attributed to their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.

Apoptosis and Cell Cycle Regulation

Iridoid glycosides can trigger apoptosis by influencing the expression of pro-apoptotic and anti-apoptotic proteins. They can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Caption: Potential signaling pathway for iridoid glycoside-induced apoptosis and cell cycle arrest.

Inhibition of Metastasis

By downregulating MMPs, iridoid glycosides can prevent the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

Caption: Potential signaling pathway for iridoid glycoside-mediated inhibition of metastasis.

Anti-Angiogenesis Pathway

Iridoid glycosides can interfere with the signaling of key pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that supply tumors.

Caption: Potential signaling pathway for iridoid glycoside-mediated anti-angiogenesis.

Proposed Experimental Protocols for this compound Research

To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments would be required. The following are proposed methodologies based on standard practices for compound evaluation.

In Vitro Assays

-

Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines. This involves treating cells with different concentrations of the compound and measuring the metabolic activity, which correlates with cell viability.

-

Cell Cycle Analysis (Flow Cytometry): To investigate the effect of this compound on cell cycle progression. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis. This flow cytometry-based assay uses Annexin V to detect early apoptotic cells and propidium iodide to identify late apoptotic and necrotic cells.

-

Wound Healing/Scratch Assay: To assess the effect of this compound on cancer cell migration. A "scratch" is made in a confluent monolayer of cells, and the rate of closure of the scratch is monitored over time in the presence and absence of the compound.

-

Transwell Invasion Assay (Boyden Chamber Assay): To evaluate the inhibitory effect on cancer cell invasion. Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix, with the test compound. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.

-

Tube Formation Assay: To assess the anti-angiogenic potential. Endothelial cells (e.g., HUVECs) are cultured on a basement membrane matrix in the presence of this compound, and the formation of capillary-like structures is observed and quantified.

In Vivo Studies

-

Xenograft Mouse Model: To evaluate the anti-tumor efficacy of this compound in a living organism. Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.

-

Metastasis Models: To assess the effect of this compound on the metastatic spread of cancer. This can involve intravenous injection of cancer cells or orthotopic implantation models, followed by treatment with the compound and subsequent analysis of metastatic lesions in various organs.

Data Presentation: A Template for Future Findings

As quantitative data for this compound becomes available, it is crucial to present it in a clear and structured format. The following tables serve as templates for organizing key experimental results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| e.g., MCF-7 | Breast | |

| e.g., A549 | Lung | |

| e.g., HeLa | Cervical |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| e.g., MCF-7 | Control | |||

| This compound (X µM) |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

| Vehicle Control | - | - | |

| This compound | X mg/kg | ||

| Positive Control | Y mg/kg |

Conclusion

While specific data on this compound is currently lacking, the extensive research on the broader class of iridoid glycosides provides a strong rationale for its investigation as a potential therapeutic agent. The established anti-proliferative, anti-metastatic, and anti-angiogenic properties of related compounds, along with their known modulation of key signaling pathways, offer a clear roadmap for future research. The experimental protocols and data presentation templates provided in this guide are intended to facilitate a systematic and comprehensive evaluation of the therapeutic potential of this compound. Further studies are warranted to isolate or synthesize this compound, characterize its biological activities, and unlock its potential in the field of drug discovery and development.

References

- 1. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethnobotany, Phytochemistry, Biological, and Nutritional Properties of Genus Crepis—A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Guaianolide Glycosides in Crepis Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of guaianolide glycosides found in plant species of the genus Crepis. It covers their chemical diversity, isolation, structural elucidation, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Guaianolide Glycosides in Crepis

The genus Crepis, belonging to the Asteraceae family, is a rich source of sesquiterpene lactones, particularly of the guaianolide type. These compounds are characterized by a C15 skeleton and are often found as glycosides, where one or more sugar moieties are attached to the aglycone. The glycosylation can significantly influence the solubility, stability, and biological activity of these molecules. Phytochemical investigations have revealed a wide array of guaianolide glycosides in various Crepis species, highlighting their potential as bioactive compounds.

Quantitative Data on Guaianolide Glycosides and Extracts

Quantitative data on the content of specific guaianolide glycosides in Crepis species is limited in the available literature. However, some studies have reported the total sesquiterpenoid content and the biological activity of extracts. The following tables summarize the available quantitative information.

Table 1: Total Sesquiterpene Lactone Content in Crepis Species

| Plant Part | Method | Total Sesquiterpene Lactone Content (mg/kg dry matter) | Reference |

| Aerial Parts | Not Specified | 0.14 - 140.45 | [1] |

Table 2: Biological Activity of Crepis Extracts

| Crepis Species | Extract Type | Biological Activity | IC50 Value | Reference |

| C. incana | Ethanolic | Antioxidant (DPPH assay) | 0.07 mg/mL | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and structural elucidation of guaianolide glycosides from Crepis species, based on methodologies frequently reported in the literature.

Extraction of Guaianolide Glycosides

A common procedure for the extraction of guaianolide glycosides from Crepis plant material is as follows:

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with methanol (MeOH) or ethanol (EtOH) at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with an appropriate solvent.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques for the isolation of individual guaianolide glycosides.

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Guaianolide glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

-

-

Column Chromatography (CC):

-

Subject the enriched fractions to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH gradients).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water.

-

Structure Elucidation

The chemical structures of the isolated guaianolide glycosides are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule.

-

¹³C-NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D-NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and determining the relative stereochemistry. For example, HMBC correlations are used to connect the sugar units to the aglycone.

-

Biological Activities and Potential Signaling Pathways

Guaianolide glycosides from Crepis and related genera have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While the specific molecular mechanisms for compounds from Crepis are not yet fully elucidated, the following signaling pathways are common targets for sesquiterpene lactones and represent plausible mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Plausible inhibition of the NF-κB signaling pathway by guaianolide glycosides.

Cytotoxic Activity: Induction of Apoptosis

The cytotoxic effects of many natural products, including sesquiterpene lactones, are often mediated by the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

Caption: Hypothetical induction of the intrinsic apoptosis pathway by guaianolide glycosides.

Regulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis. Sesquiterpene lactones can modulate these pathways, leading to their biological effects.

References

An In-depth Technical Guide on the Biosynthesis Pathway of 8-Epicrepiside E

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epicrepiside E is a sesquiterpene lactone of the guaianolide class, a group of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the central isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic transformations, including the formation of the characteristic guaianolide skeleton, oxidative modifications, and a final glycosylation step. This document details the proposed enzymatic steps, key intermediates, and the stereochemical considerations that lead to the final structure of this compound. Experimental protocols for key enzymatic assays and quantitative data from related biosynthetic studies are also presented to facilitate further research in this area.

Introduction

This compound belongs to the guaianolide class of sesquiterpene lactones, which are C15 terpenoids characterized by a 5-7-5 fused ring system. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on extensive research into the biosynthesis of other guaianolides and sesquiterpene lactones. The aglycone of this compound is derived from deacylcynaropicrin. The biosynthesis is therefore understood to proceed via the mevalonate (MVA) pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Guaianolide Skeleton: Cyclization of FPP to form the characteristic 5-7 fused ring system of the guaianolides.

-

Oxidative Modifications: A series of hydroxylations and the formation of the α-methylene-γ-lactone ring, leading to the deacylcynaropicrin core structure.

-

Glycosylation: The final attachment of a glucose moiety to the deacylcynaropicrin core to yield this compound.

Stage 1: Formation of the Guaianolide Skeleton from Farnesyl Pyrophosphate

The biosynthesis commences with the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), a product of the mevalonate pathway. This crucial step is catalyzed by a sesquiterpene synthase. For many guaianolides, the initial cyclization product is (+)-germacrene A.

Key Intermediates and Enzymes:

-

Farnesyl Pyrophosphate (FPP): The universal precursor for all sesquiterpenoids.

-

(+)-Germacrene A Synthase (GAS): A sesquiterpene cyclase that catalyzes the conversion of FPP to (+)-germacrene A.

-

(+)-Germacrene A: The initial cyclic sesquiterpene intermediate.

-

Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase that hydroxylates (+)-germacrene A at the C12-methyl group to form germacra-1(10),4,11(13)-trien-12-ol, which is subsequently oxidized to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).

-

Costunolide Synthase (COS): Another key cytochrome P450 enzyme that catalyzes the 6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form the α-methylene-γ-lactone ring of (+)-costunolide.[1][2][3] (+)-Costunolide is a pivotal intermediate in the biosynthesis of many guaianolides.[2][3][4]

Stage 2: Oxidative Modifications from Costunolide to Deacylcynaropicrin

Following the formation of (+)-costunolide, a series of oxidative modifications, primarily hydroxylations, are required to produce the deacylcynaropicrin core. The exact sequence and the specific enzymes involved in the biosynthesis of deacylcynaropicrin are not fully characterized but can be inferred from the structures of related compounds and known enzymatic activities of cytochrome P450s in sesquiterpene lactone pathways.

Proposed Steps:

-

Epoxidation: An epoxidation of the C4-C5 double bond of costunolide is a likely early step, leading to an intermediate such as parthenolide.

-

Cyclization to the Guaianolide Skeleton: The epoxide intermediate can then undergo a cyclization to form the 5-7 fused ring system characteristic of guaianolides.

-

Hydroxylations: A series of hydroxylations at C4 and C8 are necessary to yield the final deacylcynaropicrin structure. The stereochemistry of these hydroxylations is critical. The chemical structure of deacylcynaropicrin is (3aR,4S,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one.[5]

Stage 3: Glycosylation of Deacylcynaropicrin to form this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the deacylcynaropicrin aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The "8-Epi" designation in this compound indicates a difference in the stereochemistry at the C8 position compared to Crepiside E. The glucose moiety is attached via a β-glycosidic bond to the hydroxyl group at the 3' position of the deacylcynaropicrin core.

Key Enzyme:

-

UDP-Glycosyltransferase (UGT): An enzyme that transfers a glucose moiety from UDP-glucose to the deacylcynaropicrin aglycone. The specific UGT responsible for this reaction in the producer organism has not yet been identified.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

While specific protocols for the enzymes in the this compound pathway are not available, the following are representative methodologies for key enzyme classes involved in sesquiterpene lactone biosynthesis, adapted from studies on related pathways.

Heterologous Expression and Assay of Sesquiterpene Synthases (e.g., Germacrene A Synthase)

Methodology:

-

Gene Cloning and Expression: The candidate Germacrene A Synthase (GAS) gene is cloned into an E. coli expression vector (e.g., pET28a). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression and Purification: A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight. Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The recombinant protein is purified using Ni-NTA affinity chromatography.

-

Enzyme Assay: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains the purified enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT), and the substrate farnesyl pyrophosphate (FPP). A layer of a non-polar solvent (e.g., hexane or pentane) is overlaid to trap the volatile sesquiterpene products.

-

Product Analysis: After incubation (e.g., 2-4 hours at 30°C), the organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products by comparison of their mass spectra and retention times with authentic standards.

Microsomal Preparation and Assay of Cytochrome P450 Enzymes (e.g., Costunolide Synthase)

Methodology:

-

Heterologous Expression in Yeast: The cDNA of the candidate cytochrome P450 (e.g., Costunolide Synthase) and a cytochrome P450 reductase are co-expressed in a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Microsome Isolation: Yeast cells are grown in appropriate media, and protein expression is induced. The cells are harvested, washed, and spheroplasted. Spheroplasts are lysed osmotically, and the homogenate is centrifuged at low speed to remove cell debris. The supernatant is then ultracentrifuged to pellet the microsomal fraction. The microsomes are resuspended in a storage buffer.

-

Enzyme Assay: The reaction mixture contains the isolated microsomes, a buffer system (e.g., 50 mM potassium phosphate, pH 7.5), the substrate (e.g., germacrene A acid), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Product Extraction and Analysis: The reaction is incubated (e.g., for 1-2 hours at 30°C) and then stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are extracted into the organic phase, which is then evaporated to dryness. The residue is redissolved in a suitable solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation).

Quantitative Data

Quantitative data for the specific biosynthetic pathway of this compound is not currently available in the literature. However, data from studies on the biosynthesis of other sesquiterpene lactones can provide a reference for expected enzyme activities and product yields.

Table 1: Kinetic Parameters of a Representative Sesquiterpene Lactone Biosynthetic Enzyme

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Costunolide Synthase (from Cichorium intybus) | Germacrene A acid | 5.8 ± 1.2 | 0.15 ± 0.02 | [1] |

Note: The data presented are for a related enzyme and should be considered as indicative.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex natural product. The pathway highlights the central role of the mevalonate pathway, the key cyclization of FPP to the germacrene scaffold, and the subsequent extensive oxidative modifications and glycosylation.

Future research should focus on:

-

Gene Discovery: Identification and characterization of the specific sesquiterpene synthases, cytochrome P450 enzymes, and glycosyltransferases involved in the biosynthesis of this compound in its native producer organisms.

-

Pathway Elucidation: In vitro and in vivo experiments to confirm the proposed intermediates and the sequence of enzymatic reactions.

-

Metabolic Engineering: The elucidation of this pathway opens up possibilities for the heterologous production of this compound and related compounds in microbial or plant-based systems, which could be valuable for drug development and other biotechnological applications.

This technical guide serves as a foundational resource for researchers aiming to further investigate the fascinating biosynthesis of this compound and other guaianolide sesquiterpene lactones.

References

- 1. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Desacylcynaropicrin | C15H18O4 | CID 13943205 - PubChem [pubchem.ncbi.nlm.nih.gov]

8-Epicrepiside E: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Guaianolide Sesquiterpenoid Glucoside

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Epicrepiside E, a naturally occurring sesquiterpenoid glucoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, structured data and outlining general experimental protocols relevant to its study.

Core Physical and Chemical Properties

This compound, a member of the guaianolide class of sesquiterpenoids, is characterized by its core molecular structure and specific physicochemical attributes. The quantitative data available for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citation(s) |

| Chemical Name | This compound | |

| Synonym | 8-epi-Deacylcinaropicrin glucoside | [1][2] |

| CAS Number | 93395-30-3 | [1] |

| Molecular Formula | C₂₁H₂₈O₉ | [1][2] |

| Molecular Weight | 424.44 g/mol | [1][2] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry data has been reported, confirming the elemental composition of this compound.

| Ion | Observed m/z |

| [M+H]⁺ | 409.1848 |

| [M+Na]⁺ | 409.1853 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vendors of this compound reference standards indicate that the structure is confirmed by NMR.[1] A predicted ¹³C NMR spectrum is available and can serve as a preliminary guide for researchers.

Note: The following is a predicted spectrum and should be confirmed with experimental data.

| Atom No. | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 45.3 |

| 2 | 28.1 |

| 3 | 35.2 |

| 4 | 140.1 |

| 5 | 126.8 |

| 6 | 82.1 |

| 7 | 50.4 |

| 8 | 75.2 |

| 9 | 38.7 |

| 10 | 148.9 |

| 11 | 120.5 |

| 12 | 169.8 |

| 13 | 12.3 |

| 14 | 17.1 |

| 15 | 112.9 |

| 1' | 103.2 |

| 2' | 74.8 |

| 3' | 78.1 |

| 4' | 71.5 |

| 5' | 77.9 |

| 6' | 62.7 |

Source: Predicted data from publicly available databases.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on the extensive literature on the phytochemical analysis of the Crepis genus, a general methodology can be outlined.[3]

General Isolation and Purification Workflow

The isolation of guaianolide glucosides like this compound from plant material typically follows a multi-step process.

-

Extraction: The dried and powdered plant material (typically roots or aerial parts of Crepis species) is extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Solvent-Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpenoid glucosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Structural Characterization

The purified compound is then subjected to spectroscopic analysis for structural elucidation.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

To date, there is a lack of specific studies on the biological activities of this compound in the publicly available scientific literature. However, the broader class of guaianolide sesquiterpene lactones, from which this compound is derived, is known to exhibit a wide range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. Further research is warranted to investigate the potential therapeutic applications of this specific compound.

Due to the absence of published research on its biological effects, no signaling pathways have been elucidated for this compound.

Conclusion

This compound is a well-characterized guaianolide sesquiterpenoid glucoside from a chemical and physical standpoint. The data presented in this guide, including its molecular properties and spectroscopic information, provide a solid foundation for researchers. While its biological activities remain unexplored, its structural class suggests that it may possess interesting pharmacological properties worthy of future investigation. The general experimental protocols outlined here offer a starting point for its isolation and further study.

References

An In-depth Technical Guide to 8-Epicrepiside E (CAS: 93395-30-3)

A comprehensive overview of the current scientific knowledge on 8-Epicrepiside E, a sesquiterpene lactone with potential biological activities. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Identified with the CAS number 93395-30-3, this compound belongs to a large family of secondary metabolites found in various plant species, particularly within the Asteraceae family. While research into the specific properties of this compound is still in its nascent stages, the broader class of sesquiterpene lactones has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory and anticancer effects. This technical guide aims to synthesize the available information on this compound, providing a foundational resource for the scientific community.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design and interpretation. The table below summarizes the key chemical data for this compound.

| Property | Value | Source |

| CAS Number | 93395-30-3 | N/A |

| Molecular Formula | C₂₁H₂₈O₉ | N/A |

| Molecular Weight | 424.44 g/mol | N/A |

| Class | Sesquiterpene Lactone | N/A |

Biological Activity and Potential Therapeutic Areas

While specific studies on the biological effects of this compound are limited, the activities of structurally related sesquiterpene lactones isolated from the Centaurea genus provide valuable insights into its potential pharmacological profile.

Potential Anti-inflammatory Activity

Many sesquiterpene lactones exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Hypothesized Mechanism of Action:

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor. This functional group can covalently bind to the sulfhydryl groups of cysteine residues in key signaling proteins. A primary target for this interaction is the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. By inhibiting IKK, sesquiterpene lactones can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately leads to the suppression of NF-κB-mediated gene transcription and a reduction in the inflammatory response.

Below is a conceptual diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Potential Anticancer Activity

In addition to their anti-inflammatory effects, many sesquiterpene lactones have demonstrated cytotoxic and pro-apoptotic activities in various cancer cell lines. The proposed mechanisms are often multifaceted and can include:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.

-

Inhibition of Key Survival Pathways: Interference with pro-survival signaling cascades such as PI3K/Akt and MAPK.

-

Direct DNA Damage: Some compounds may directly interact with DNA, leading to cell cycle arrest and apoptosis.

The diagram below illustrates a generalized workflow for assessing the cytotoxic potential of a compound like this compound.

An In-Depth Technical Guide on 8-Epicrepiside E and Related Sesquiterpenoids from Saussurea costus

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epicrepiside E, a sesquiterpenoid with the molecular formula C21H28O9, is a natural product isolated from the roots of Saussurea costus. This plant, a staple in traditional medicine, is a rich source of bioactive compounds, particularly sesquiterpene lactones, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their chemical properties, biological activities, and potential mechanisms of action. While detailed spectroscopic data for this compound is not publicly available, this guide compiles existing quantitative data for structurally related and co-isolated sesquiterpenoids and outlines relevant experimental protocols.

Physicochemical Properties

Based on information from chemical suppliers, this compound possesses the following properties:

| Property | Value | Source |

| Molecular Formula | C21H28O9 | [1][2][3] |

| Molecular Weight | 424.44 g/mol | [1][2] |

| CAS Number | 93395-30-3 | [1][2][3] |

| Appearance | Powder | [4][5] |

| Purity | >98% (via HPLC) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [5] |

| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C). | [5] |

Biological Activity and Quantitative Data

Saussurea costus and its constituent sesquiterpenoids have been investigated for various biological activities. The primary bioactivity of interest for this class of compounds is their anti-inflammatory potential. While specific quantitative data for this compound is limited in publicly accessible literature, studies on co-occurring sesquiterpenoids provide valuable insights into the potential efficacy of this compound class.

A study on sesquiterpenoids isolated from the roots of Saussurea costus evaluated their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells.[6] Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

Table 1: Inhibitory Effects of Sesquiterpenoids from Saussurea costus on LPS-Induced NO Production in RAW264.7 Cells.[6]

| Compound | IC50 (µM) |

| Costunolide | 7.08 ± 0.34 |

| 3β-[4-hydroxymethacryloyloxy]-8α-hydroxycostunolide | 2.40 ± 0.06 |

| 11β,13-dihydrozaluzanin C | 5.55 ± 0.24 |

Experimental Protocols

General Protocol for the Isolation of Sesquiterpenoids from Saussurea costus

Experimental Workflow for Sesquiterpenoid Isolation

Caption: A generalized workflow for the isolation and purification of sesquiterpenoids.

-

Extraction: The dried and powdered roots of Saussurea costus are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The biologically active fraction (often the ethyl acetate fraction for sesquiterpenoids) is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Further Purification: Fractions showing promising profiles are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20, and followed by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS).

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on the methodology used to assess the anti-inflammatory activity of sesquiterpenoids from Saussurea costus.[6]

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Proposed Signaling Pathway for Anti-Inflammatory Action

While a specific signaling pathway for this compound has not been elucidated, many sesquiterpene lactones isolated from Saussurea costus are known to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Proposed Anti-Inflammatory Signaling Pathway of Sesquiterpene Lactones

Caption: Proposed mechanism of anti-inflammatory action for sesquiterpene lactones.

In this proposed pathway, LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription. This results in the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Sesquiterpene lactones, likely including this compound, are thought to inhibit this pathway, potentially by inhibiting the IKK complex or by directly preventing the DNA binding of NF-κB.

Conclusion and Future Directions

This compound is a sesquiterpenoid from Saussurea costus with potential therapeutic applications, particularly in the realm of inflammation. While a full dataset for this specific molecule is not yet publicly available, the existing body of research on related compounds from the same plant provides a strong rationale for its further investigation. Future research should focus on the complete structural elucidation of this compound, including the public dissemination of its NMR and other spectral data. Furthermore, comprehensive studies are needed to determine its specific biological activities, quantify its potency through dose-response studies, and elucidate its precise molecular mechanism of action. Such research will be crucial for unlocking the full therapeutic potential of this and other related natural products.

References

- 1. 93395-30-3 | this compound [albtechnology.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound, CasNo.93395-30-3 BOC Sciences United States [bocscichem.lookchem.com]

- 5. chemfaces.com [chemfaces.com]

- 6. tandfonline.com [tandfonline.com]

- 7. globalscitechocean.com [globalscitechocean.com]

Methodological & Application

Application Notes and Protocols for the Purification of 8-Epicrepiside E

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epicrepiside E is a sesquiterpene lactone belonging to the guaianolide class of natural products. These compounds are of significant interest to the scientific community due to their diverse and promising biological activities. Found in plant species of the Crepis genus, particularly Crepis incana, this compound serves as a valuable subject for phytochemical research and drug discovery. This document provides detailed protocols for the extraction, isolation, and purification of this compound from its natural source, compiled from established phytochemical investigation methodologies. Adherence to these protocols will facilitate the acquisition of highly purified this compound for further scientific investigation.

Purification Strategy Overview

The purification of this compound from plant material involves a multi-step process that begins with extraction and culminates in a series of chromatographic separations. The general workflow is designed to first isolate a crude extract containing a mixture of secondary metabolites, which is then fractionated to separate compounds based on their polarity. Final purification is achieved through high-resolution chromatographic techniques.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction

The primary source for the isolation of this compound is the aerial parts of Crepis incana.

Protocol: Solvent Extraction

-

Preparation: Air-dry the aerial parts of Crepis incana at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder.

-

Initial Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a 1:1:1 (v/v/v) mixture of cyclohexane, diethyl ether, and water at room temperature for 24 hours.

-

Filter the mixture and collect the marc (solid plant residue).

-

-

Secondary Extraction:

-

Macerate the collected marc with a 5:1 (v/v) mixture of methanol and water at room temperature for 24 hours.

-

Filter the mixture and collect the filtrate.

-

-

Concentration: Concentrate the methanol-water filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Protocol: Vacuum Liquid Chromatography (VLC)

-

Column Preparation: Pack a VLC column with silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the VLC column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol. Collect fractions of suitable volumes.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values to that expected for sesquiterpene lactones. Pool the fractions that show the presence of the target compound.

Protocol: Column Chromatography (CC)

-

Column Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase.

-

Sample Loading: Concentrate the pooled fractions from VLC and load the sample onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the semi-pure this compound.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System Preparation: Use a preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase for the separation of sesquiterpene lactones is a gradient of water and acetonitrile or methanol.

-

Sample Injection: Dissolve the semi-pure compound in the mobile phase and inject it into the HPLC system.

-

Purification and Collection: Monitor the elution profile using a UV detector. Collect the peak corresponding to this compound.

-

Purity Assessment: Analyze the collected fraction for purity using analytical HPLC.

Data Presentation

The following table summarizes the key parameters for the chromatographic purification of this compound.

| Purification Step | Stationary Phase | Mobile Phase (Elution Gradient) | Detection Method |

| VLC | Silica gel | n-Hexane -> Ethyl Acetate -> Methanol (stepwise) | TLC |

| CC | Silica gel | n-Hexane:Ethyl Acetate (gradient) | TLC |

| Prep-HPLC | C18 | Water:Acetonitrile (gradient) | UV Detector |

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Logical Relationship of Purification Steps

Caption: Logical flow of the chromatographic purification process.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful purification of this compound from Crepis incana. The combination of solvent extraction followed by a series of chromatographic separations is a robust method for obtaining this valuable sesquiterpene lactone in high purity, enabling further research into its biological properties and potential therapeutic applications. Careful execution of each step and diligent monitoring of the separation process are crucial for achieving optimal results.

Application Notes and Protocols for the Mass Spectrometry Analysis of 8-Epicrepiside E

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epicrepiside E is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities. Its stereoisomer, Crepiside E, has been identified as an inhibitor of snake venom phospholipase A2 (PLA2), suggesting potential therapeutic applications. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, crucial for its identification, characterization, and quantification in various matrices.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H28O9 |

| Exact Mass | 424.1733 |

| Monoisotopic Mass | 424.1733 |

| Molecular Weight | 424.44 |

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound due to its high sensitivity and selectivity. Electrospray ionization (ESI) is a suitable ionization technique for this polar, non-volatile compound.

Predicted Fragmentation Pattern